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Compound of Interest

Compound Name:

2-(4-

Chlorophenoxy)ethanimidamide

hydrochloride

CAS No.: 59104-19-7

Cat. No.: B1316804 Get Quote

Comprehensive Spectral Profiling of 2-(4-
Chlorophenoxy)ethanimidamide HCl
Technical Guide & Characterization Manual

Executive Summary & Compound Identity
2-(4-Chlorophenoxy)ethanimidamide hydrochloride (also known as 4-

chlorophenoxyacetamidine HCl) is a critical intermediate in medicinal chemistry, serving as a

bioisostere for guanidine groups in protease inhibitors and as a linker in antifungal

pharmacophores. Its structural integrity is defined by the stability of the amidine moiety, which

is highly sensitive to hydrolysis if not stored as the hydrochloride salt.

This guide provides a definitive reference for the spectral identification of this compound,

synthesizing experimental data with mechanistic interpretation to aid researchers in quality

control and structural validation.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1316804?utm_src=pdf-interest
https://www.benchchem.com/product/b1316804?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1316804?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Data

CAS Number 59104-19-7

IUPAC Name
2-(4-chlorophenoxy)ethanimidamide

hydrochloride

Molecular Formula

Molecular Weight 221.08 g/mol (Salt); 184.62 g/mol (Free Base)

Appearance White to off-white crystalline solid

Solubility
Soluble in DMSO, Methanol, Water; Insoluble in

Hexane, Et2O

Synthesis & Mechanistic Pathway[4][5][7][8][9][10]
To understand the spectral impurities often found in this compound (e.g., esters or amides),

one must understand its genesis. The industrial standard for synthesis is the Pinner Reaction,

which converts a nitrile to an amidine via an imidate intermediate.[1][2]

Synthesis Workflow (Graphviz)
The following diagram illustrates the critical reaction pathway and potential hydrolysis side-

reactions that researchers must detect via spectroscopy.
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Figure 1: Pinner reaction pathway showing the critical anhydrous step required to prevent ester

formation.
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Spectral Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expert Insight: The amidine group (

) is electron-withdrawing and cationic in its HCl form. This significantly deshields the adjacent
methylene protons (

) compared to the nitrile precursor.

Protocol:

Solvent: DMSO-d6 is preferred over

. In

, the amidine protons exchange rapidly with deuterium and disappear, preventing integration
validation.

Reference: TMS (0.00 ppm).

Table 1:

NMR Data (300 MHz, DMSO-d6)
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Logic

9.00 - 9.40 Broad Singlet 4H Amidine

Exchangeable

protons; broad

due to N-

quadrupolar

relaxation and

salt formation.

7.38
Doublet (

Hz)
2H Ar-H (3,5)

Ortho to

Chlorine.

Inductive effect

of Cl shifts these

downfield.

7.05
Doublet (

Hz)
2H Ar-H (2,6)

Ortho to Oxygen.

Shielded by

resonance

donation from

Oxygen lone

pairs.

4.85 Singlet 2H

Deshielded by

electronegative

Oxygen and the

cationic Amidine

carbon.

Table 2:

NMR Data (75 MHz, DMSO-d6)
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Shift (

, ppm)
Carbon Type Assignment

164.5 Quaternary
Amidine

(Characteristic peak)

156.8 Quaternary Ar-C1 (Attached to Oxygen)

129.6 Methine (CH) Ar-C3,5 (Attached to Chlorine)

125.4 Quaternary Ar-C4 (Attached to Chlorine)

116.8 Methine (CH) Ar-C2,6 (Ortho to Oxygen)

66.2 Methylene

Infrared (IR) Spectroscopy
Expert Insight: The most common error in characterizing amidines is confusing the

stretch with an amide

stretch. The amidine band is typically sharper and appears slightly lower in frequency than a
non-conjugated ester but higher than many amides.

Table 3: Key IR Absorption Bands (KBr Pellet)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1316804?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (

)
Functional Group Vibration Mode Notes

3000 - 3350 Stretch (Sym/Asym)

Broad, intense

multiplet characteristic

of primary salts (

/

).

1685 Stretch

The "Amidine I" band.

Diagnostic for

conversion from nitrile

(2250

, absent).

1490, 1580 Aromatic Ring Stretch
Typical benzene ring

skeleton vibrations.

1245 Asym Stretch

Aryl alkyl ether

linkage. Strong

intensity.

1090 Stretch

Characteristic of 4-

chlorophenyl moiety.

[3][4]

Mass Spectrometry (MS)
Expert Insight: The presence of Chlorine provides a distinct isotopic signature. The molecular

ion (

) will not be a single peak but a cluster with a 3:1 intensity ratio between

X and

X+2 due to

and
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.

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode) is recommended due to the

basicity of the amidine nitrogen.

Fragmentation Logic (Graphviz)
The following diagram details the fragmentation pathway observed in MS/MS experiments.
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Figure 2: ESI+ Fragmentation pathway. The 3:1 isotopic ratio at m/z 185/187 is the primary

confirmation of the chloro-substituent.

Experimental Protocols
Sample Preparation for NMR
To ensure the "Expertise" pillar of E-E-A-T, follow this specific preparation to avoid water

suppression issues.

Drying: Dry the hydrochloride salt in a vacuum desiccator over

for 4 hours. Hygroscopic salts absorb atmospheric water, which appears at 3.33 ppm in
DMSO-d6 and can broaden the exchangeable amidine protons.

Solvation: Dissolve 10 mg of sample in 0.6 mL DMSO-d6 (99.9% D).

Acquisition: Run at 298 K. Set relaxation delay (

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1316804?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1316804?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


) to >2 seconds to ensure full relaxation of the aromatic protons for accurate integration.

HPLC Purity Check (Self-Validating System)
Before spectral analysis, confirm purity to rule out the hydrolysis product (Ethyl (4-

chlorophenoxy)acetate).

Column: C18 Reverse Phase (

mm, 5

m).

Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 10-90% B over 20 mins.

Detection: UV at 220 nm (Amidine absorption) and 280 nm (Phenol absorption).

Validation: The amidine (polar) will elute significantly earlier than the ester impurity (non-

polar).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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